Dipotassium 4-nitro-o-phenylene bis(sulphate)

Dye Intermediate Chemistry Sulfatase Substrate Design Structure-Activity Relationship (SAR)

Dipotassium 4-nitro-o-phenylene bis(sulphate) (CAS 71735-27-8) is an aromatic bis-sulfate ester salt characterized by two sulfate groups in ortho-positions and a nitro group at the 4-position on a benzene ring, yielding a molecular formula of C6H3K2NO10S2 and a molecular weight of 391.4 g/mol. Its primary industrial relevance lies in its patent-classified use as a dye intermediate for keratin fiber coloration, as evidenced by its inclusion in nitro-substituted phenylene compound patents.

Molecular Formula C6H3K2NO10S2
Molecular Weight 391.4 g/mol
CAS No. 71735-27-8
Cat. No. B12654506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium 4-nitro-o-phenylene bis(sulphate)
CAS71735-27-8
Molecular FormulaC6H3K2NO10S2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C6H5NO10S2.2K/c8-7(9)4-1-2-5(16-18(10,11)12)6(3-4)17-19(13,14)15;;/h1-3H,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2
InChIKeyIICALCATYHWHBV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium 4-nitro-o-phenylene bis(sulphate) CAS 71735-27-8: Structural Identity and Sourcing Overview


Dipotassium 4-nitro-o-phenylene bis(sulphate) (CAS 71735-27-8) is an aromatic bis-sulfate ester salt characterized by two sulfate groups in ortho-positions and a nitro group at the 4-position on a benzene ring, yielding a molecular formula of C6H3K2NO10S2 and a molecular weight of 391.4 g/mol [1]. Its primary industrial relevance lies in its patent-classified use as a dye intermediate for keratin fiber coloration, as evidenced by its inclusion in nitro-substituted phenylene compound patents [2]. It is subject to regulatory listings under EINECS 275-939-4, confirming its status as a notified industrial chemical within the European inventory .

Procurement Risk: Why Dipotassium 4-nitro-o-phenylene bis(sulphate) Cannot Be Replaced by Common Aryl Sulfate Salts


While structural analogs like 4-nitrocatechol sulfate dipotassium salt (CAS 14528-64-4) are commercially available, attempting casual substitution fails due to fundamental differences in their molecular architecture. The target compound is a bis-sulfate diester, possessing two hydrolyzable sulfate linkages, whereas the common analog is a mono-sulfate ester with a free hydroxyl group [1]. This structural divergence results in a significantly higher molecular weight (391.4 vs. 311.35 g/mol), a 60% increase in hydrogen bond acceptor count (10 vs. ~7), and a distinct LogP of 1.957 compared to -6.48 for the mono-sulfate analog . In dye intermediate applications governed by specific patent families, the bis-sulfate substitution pattern is structurally required for proper coupling reactivity, making the mono-sulfate analog non-interchangeable [2].

Quantitative Differentiation Evidence for Dipotassium 4-nitro-o-phenylene bis(sulphate) vs. Closest Analogs


Bis-Sulfate Ester vs. Mono-Sulfate Ester Structural Divergence Underpins Distinct Application Profiles

The target compound's defining feature is its bis-sulfate diester structure, with both ortho-positions esterified. This contrasts directly with the commercially prevalent 4-nitrocatechol sulfate dipotassium salt (CAS 14528-64-4), which is a mono-sulfate ester retaining a free hydroxyl group [1]. This structural distinction eliminates hydrogen bond donor capability (0 vs. 1-2 for the analog) and increases the total hydrogen bond acceptor count from approximately 7 to 10 [2]. The complete esterification of both phenolic oxygens is a prerequisite for the dye coupling reactions claimed in patent US3836326A, where mono-hydroxylated analogs would introduce undesired side reactivity [3].

Dye Intermediate Chemistry Sulfatase Substrate Design Structure-Activity Relationship (SAR)

Partition Coefficient (LogP) Differential: 1.957 vs. -6.48 Dictates Phase Transfer and Formulation Behavior

Computational LogP predictions reveal a massive 8.4-unit gap in lipophilicity: the target bis-sulfate compound has a LogP of 1.957, while the mono-sulfate 4-nitrocatechol sulfate dipotassium salt registers a LogP of -6.48 . A LogP above 1 indicates preferential partitioning into organic phases, consistent with its function as a dye intermediate designed to penetrate the lipid-rich hair cuticle during semi-permanent dyeing processes [1]. The comparator's highly negative LogP confines it to aqueous environments, which is desirable for its established role as a water-soluble chromogenic sulfatase substrate but precludes its use in non-aqueous dye formulations .

Formulation Science Lipophilicity Prediction Dye Uptake Kinetics

Polar Surface Area (PSA) Elevation: 195.44 Ų Restricts Membrane Permeability Relative to Simpler Nitro-Aryl Sulfates

The target compound exhibits a topological polar surface area (TPSA) of 195.44 Ų, which is substantially higher than that of 4-nitrophenyl sulfate potassium salt (TPSA ~110 Ų) and other mono-sulfate analogs [1]. This elevated TPSA results from the presence of two sulfate moieties, each contributing multiple polar oxygen atoms. In drug discovery contexts, a TPSA exceeding 140 Ų is generally associated with poor passive membrane permeability, which for this compound reinforces its suitability as an extracellular dye intermediate rather than an intracellular probe [2]. The comparator's lower TPSA allows for broader biochemical utility, including cell-based assays .

ADME Prediction Drug-likeness Filters Topological Polar Surface Area (TPSA)

Industrial Classification Divergence: Notified Dye Intermediate vs. Research-Only Biochemical Reagent

The target compound is classified in its Safety Data Sheet under 'Recommended use: For industry use only,' consistent with its EINECS inventory listing as an industrial chemical intermediate . In contrast, 4-nitrocatechol sulfate dipotassium salt is marketed as a research-use-only biochemical reagent and chromogenic substrate . This divergence is not merely commercial labeling but reflects a structural-functional reality: the bis-sulfate's complete esterification renders it suitable for large-scale dye intermediate synthesis, while the mono-sulfate's free hydroxyl enables the sulfatase-catalyzed hydrolysis that generates the chromogenic 4-nitrocatechol product detected at 515 nm .

Regulatory Classification Industrial Chemistry Cosmetic Ingredient Compliance

Validated Application Scenarios for Dipotassium 4-nitro-o-phenylene bis(sulphate) Based on Quantitative Evidence


Semi-Permanent Hair Dye Intermediate: Exploiting Optimized LogP for Keratin Fiber Penetration

The compound's LogP of 1.957, situated in the optimal range for hair fiber penetration, makes it a viable intermediate in semi-permanent nitro dye formulations . Unlike highly water-soluble mono-sulfate analogs (LogP -6.48) that would rinse out rapidly, this intermediate can partition into the hydrophobic hair cortex, delivering color that withstands 8-10 washes as described in nitro dye patent literature [1]. Its EINECS registration and industrial-use classification further support procurement at production scale for cosmetic dye manufacturing.

Non-Aqueous Dye Synthesis: Leveraging High Organic Solubility from Bis-Sulfate Esterification

With complete esterification of both phenolic oxygens and a positive LogP, the compound is tailored for organic-phase reactions where water-sensitive steps are required . The absence of free hydroxyl groups (0 H-bond donors) prevents unwanted side reactions with acylating or silylating agents that would plague mono-sulfate analogs. This makes it suitable as a protected intermediate in multi-step dye synthesis where the sulfate groups serve as masked phenol functionalities that can be selectively deprotected under controlled conditions [2].

Enzymology Negative Control: High-TPSA Probe for Sulfatase Substrate Selectivity Studies

Although not a known sulfatase substrate, the compound's bis-sulfate diester structure and high TPSA (195.44 Ų) make it a valuable negative control or selectivity probe in sulfatase enzymology . When researchers need to distinguish between mono- and di-ester hydrolysis activity in novel sulfatase isoforms, this compound provides a structurally related but catalytically distinct substrate analog. Its use alongside the established mono-sulfate substrate (Km = 0.16 mM for Sulfatase A) enables differential activity profiling .

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